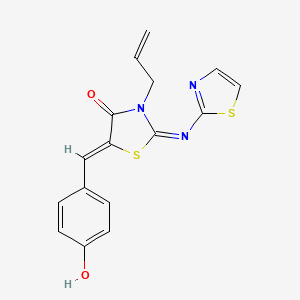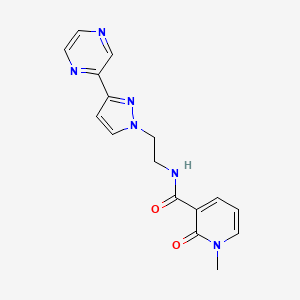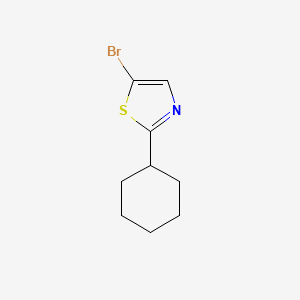![molecular formula C18H15N3O2S B2921232 3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-93-7](/img/structure/B2921232.png)
3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a benzofuran ring, an imidazole ring, and a pyridine ring
作用機序
Target of Action
Compounds containing an imidazole moiety are known to interact with a variety of biological targets . For instance, some imidazole derivatives have been found to interact with the Epidermal Growth Factor Receptor (EGFR), a member of the tyrosine kinase family . EGFR plays a crucial role in regulating cell growth and differentiation.
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological effects. For instance, some imidazole derivatives can inhibit the activity of their target proteins, leading to altered cell signaling pathways .
Biochemical Pathways
Compounds containing a benzofuran moiety have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
The compound’s storage temperature is suggested to be at room temperature in an inert atmosphere , which might indicate its stability under normal environmental conditions.
Result of Action
Compounds containing a benzofuran moiety have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that they may induce cell cycle arrest or apoptosis in cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the photoinduced 6π-electrocyclization of certain benzofuran-2-yl derivatives has been found to be influenced by the type of solvent used and the irradiation conditions . This suggests that the action of this compound might also be influenced by similar environmental factors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde.
Synthesis of the Imidazole Ring: The imidazole ring is often synthesized via a condensation reaction between an aldehyde, a primary amine, and a dicarbonyl compound.
Coupling Reactions: The benzofuran and imidazole rings are then coupled using a thiol linker, which involves the formation of a sulfanyl bond.
Pyridine Ring Introduction: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
類似化合物との比較
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Imidazole Derivatives: Compounds such as metronidazole, which is used as an antibiotic.
Pyridine Derivatives: Compounds like nicotinamide, which is a form of vitamin B3.
Uniqueness
3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is unique due to its multi-functional structure, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for various applications in medicinal chemistry and drug development.
特性
IUPAC Name |
1-benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(16-10-14-5-1-2-6-15(14)23-16)21-9-8-20-18(21)24-12-13-4-3-7-19-11-13/h1-7,10-11H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWZPDBDZLWGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Cyclopropyl-3-[2-oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2921150.png)
![[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2921151.png)
![(3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2921153.png)
![7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2921154.png)

![3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2921161.png)

![N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2921163.png)

![N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921165.png)
![3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2921167.png)


![(2R,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/new.no-structure.jpg)
